molecular formula C16H19N3O5 B2649240 Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-56-9

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2649240
CAS No.: 478246-56-9
M. Wt: 333.344
InChI Key: MZNBMIWKXJADTH-UHFFFAOYSA-N
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Description

“Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C16H19N3O5 . It is also known as "Benzoic acid, 4-[4-(cyclopropylcarbonyl)-1-piperazinyl]-3-nitro-, methyl ester" .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a benzoic acid derivative . The piperazine ring carries a cyclopropylcarbonyl group, and the benzoic acid moiety is nitro-substituted and esterified with a methyl group .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Oxidation Studies : The oxidation of piperazinediones, which share structural similarities with the target compound, has been investigated to understand the chemical transformations involving the piperazine ring, potentially relevant for synthesizing analogs of the target molecule (Tanaka, Yamazaki, & Ohta, 1977).

  • Antimicrobial Applications : Synthesis of triazole derivatives, including piperazine components, has demonstrated antimicrobial activities, suggesting that modifications of the target compound could explore similar applications (Bektaş et al., 2007).

  • Polymer Chemistry : The integration of piperazine and nitrobenzene derivatives into polyamides, as explored in several studies, underscores the potential of the target compound in polymer synthesis and modification for specific functionalities (Hattori & Kinoshita, 1979).

  • Cyclative Cleavage and Solid Support Synthesis : Research on piperazine amide linkers for cyclative cleavage from solid support presents a novel approach to synthesize complex molecular structures, potentially applicable for creating diverse derivatives of the target compound for drug development (Neagoie & Krchňák, 2012).

  • Supramolecular Chemistry : Studies on the supramolecular association of piperazine derivatives highlight the ability to form complex structures with potential applications in drug delivery systems and molecular recognition processes (Jotani, Wardell, & Tiekink, 2018).

  • Cytotoxic and Antibacterial Properties : The synthesis and characterization of Mn(II) and Zn(II) complexes with Schiff-base ligands containing piperazine moieties have revealed significant cytotoxic and antibacterial properties, suggesting avenues for the development of new therapeutic agents (Keypour et al., 2017).

Properties

IUPAC Name

methyl 4-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-24-16(21)12-4-5-13(14(10-12)19(22)23)17-6-8-18(9-7-17)15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBMIWKXJADTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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